7-cyano-1H-indole-3-carboxylic acid
Description
7-Cyano-1H-indole-3-carboxylic acid (CAS: 959238-64-3) is an indole derivative with a cyano group at the 7-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₀H₆N₂O₂, with a molecular weight of 186.17 g/mol and a purity of 97% as supplied by Fluorochem . The compound is primarily utilized in research and development, serving as a building block in organic synthesis and pharmaceutical intermediates. Its structural features, including the electron-withdrawing cyano group and carboxylic acid functionality, make it a versatile scaffold for modifying biological activity and physicochemical properties .
Properties
IUPAC Name |
7-cyano-1H-indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O2/c11-4-6-2-1-3-7-8(10(13)14)5-12-9(6)7/h1-3,5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADAEINCNCNJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)C(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294065 | |
| Record name | 7-Cyano-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-64-3 | |
| Record name | 7-Cyano-1H-indole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Cyano-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-cyano-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyano-1H-indole-3-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The cyano and carboxylic acid groups can be introduced through subsequent reactions, such as nitrile formation and carboxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
7-cyano-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
7-cyano-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-cyano-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 7-cyano-1H-indole-3-carboxylic acid and analogous compounds:
Key Observations:
- Substituent Position and Type: The 7-cyano derivative is distinct in its substitution pattern compared to chloro-, methyl-, or cyclopentylamino-substituted analogs.
- Molecular Weight: Bulky substituents (e.g., cyclopentylamino, phenyl) significantly increase molecular weight, as seen in the 320.39 g/mol compound .
Biological Activity
7-Cyano-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and research applications, supported by data tables and recent findings.
This compound exhibits a variety of biochemical interactions that influence enzyme activity and metabolic pathways. Its structure allows it to engage with several biomolecules, making it a valuable compound in both research and therapeutic contexts.
Key Biochemical Properties:
- Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, potentially altering their function.
- Cell Signaling Modulation: The compound can modulate various cell signaling pathways, affecting gene expression and cellular metabolism.
Cellular Effects
The compound has shown profound effects on different cell types, particularly in cancer research. Notably, it has been observed to induce apoptosis in cancer cells and inhibit cell proliferation.
Effects on Cancer Cells:
- Induces apoptosis through the regulation of apoptotic proteins and caspase activation .
- Exhibits cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and A549 (lung cancer), with reported IC50 values indicating significant potency .
The biological activity of this compound is mediated through several molecular mechanisms:
- Binding Interactions: The compound binds to target proteins via hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition or activation.
- Metabolic Transformations: In laboratory settings, the compound can undergo metabolic changes that affect its stability and biological activity over time.
Research Applications
The compound has been investigated for various applications within scientific research:
Case Studies
Recent studies have highlighted the efficacy of this compound in anticancer research:
-
Cytotoxicity Against Cancer Cell Lines:
- A study reported that derivatives of this compound exhibited significant cytotoxicity against HCT116 cells with an IC50 value as low as 6.76 µg/mL compared to the positive control (5-fluorouracil) at 77.15 µg/mL .
- In another study, various derivatives were screened against A549 and HCT116 cell lines, showing varying degrees of activity with some compounds demonstrating selective toxicity towards cancer cells .
- Mechanistic Insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
